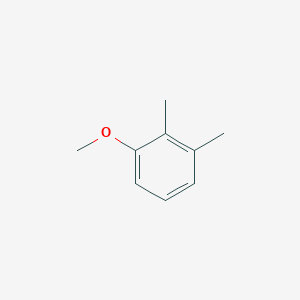

2,3-Dimethylanisole

描述

Contextualization within Anisole (B1667542) Derivative Chemistry

Anisole derivatives are a class of organic compounds featuring a methoxy (B1213986) group attached to an aromatic ring. Anisole itself, also known as methoxybenzene, is a fundamental example of this class and is a colorless liquid with an odor reminiscent of anise seed. wikipedia.org Anisole derivatives, including 2,3-dimethylanisole, are significant in organic chemistry due to the electronic effects of the methoxy group on the aromatic ring. The methoxy group is an activating and ortho/para-directing group in electrophilic aromatic substitution reactions, making anisole derivatives more reactive than benzene (B151609) and directing incoming electrophiles to the positions ortho and para to the methoxy group. wikipedia.org

However, research has explored reversing this conventional site-selectivity, achieving meta-selective C-H arylation of aryl ethers, including anisole derivatives, through specific catalytic systems. uva.nlthieme.de This highlights the ongoing efforts to control the reactivity and regioselectivity of these compounds for targeted synthesis. Anisole derivatives are also found in natural and artificial fragrances and serve as precursors to other synthetic compounds. wikipedia.org

Significance and Research Trajectories of this compound

This compound holds significance in advanced chemical research primarily as a building block and a subject of studies investigating reaction mechanisms and regioselectivity. Its structure, with methyl groups adjacent to the methoxy group, provides a specific steric and electronic environment that influences its reactivity compared to other dimethylanisole isomers or anisole itself.

Research trajectories involving this compound include its use as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2. fishersci.casigmaaldrich.comresearchgate.net This indicates its relevance in the development of compounds with potential biological activity.

Furthermore, studies have focused on the regioselective functionalization of this compound. Highly regioselective bromination of this compound with N-bromosuccinimide has been reported, demonstrating control over the position of substitution on the aromatic ring. sigmaaldrich.comacs.orgjst.go.jp This type of research is crucial for developing efficient synthetic routes to specifically substituted aromatic compounds.

Investigations into the physical and chemical properties of this compound and other anisole derivatives also contribute to advanced chemical research. Studies utilizing techniques like microwave spectroscopy have explored the internal rotations and torsional barriers of methyl groups in dimethylanisole isomers, providing insights into their molecular dynamics and structure-property relationships. mdpi.comaip.org Neutron and X-ray scattering studies combined with molecular dynamics simulations have been used to understand the liquid-state structure and weak interactions like C-H···O and C-H···π in anisole derivatives. researchgate.net

The compound is also explored in novel reaction methodologies, such as palladium-catalyzed cascade methylation reactions using environmentally friendly reagents like dimethyl carbonate, where 2,6-dimethylanisole (B89883) (an isomer) is a product, highlighting the broader research into the functionalization of related anisole structures. tongji.edu.cn

The research trajectories involving this compound underscore its value as a model compound for understanding and controlling reactivity in substituted aromatic systems, as well as its utility as a synthetic intermediate for the construction of diverse organic molecules.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2944-49-2 | fishersci.casigmaaldrich.com |

| Molecular Formula | C₉H₁₂O | nih.govfishersci.ca |

| Molecular Weight | 136.19 g/mol | fishersci.casigmaaldrich.com |

| Boiling Point | 195-199 °C | sigmaaldrich.comthegoodscentscompany.com |

| Melting Point | 29 °C | sigmaaldrich.comthegoodscentscompany.com |

| Density | 0.984 g/mL at 25 °C | sigmaaldrich.comthegoodscentscompany.com |

| Refractive Index | 1.52 at 20 °C | sigmaaldrich.comthegoodscentscompany.com |

| Solubility | Not miscible or difficult to mix in water | fishersci.cafishersci.ca |

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMBNEVGYRXFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183646 | |

| Record name | 2,3-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-49-2 | |

| Record name | 2,3-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2944-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2,3-Dimethylanisole

While specific "advanced" routes for the synthesis of this compound were not extensively detailed in the search results, its structure suggests it can be synthesized through O-methylation of 2,3-dimethylphenol. General methods for the synthesis of anisole (B1667542) derivatives often involve the methylation of phenols using methylating agents like dimethyl sulfate (B86663) or methyl halides in the presence of a base.

One reference indicates that this compound can be obtained from lignin (B12514952) depolymerization processes, suggesting potential routes from biomass sources. rsc.orgescholarship.org Another study mentions the synthesis of a compound from this compound over 8 steps with a total yield of less than 7%, implying that multi-step syntheses starting from this compound are explored in complex molecule synthesis. osaka-u.ac.jp

Derivatization Reactions of this compound

This compound undergoes various reactions characteristic of activated aromatic systems, including electrophilic aromatic substitution and other transformations.

Regioselective Halogenation (e.g., Bromination with N-Bromosuccinimide)

This compound undergoes regioselective bromination, particularly with N-Bromosuccinimide (NBS). sigmaaldrich.com The use of NBS in acetonitrile (B52724) has been shown to achieve efficient and highly regioselective nuclear bromination of aromatic methoxy (B1213986) derivatives, including methylanisoles. mdma.ch Specifically, reaction with NBS in acetonitrile at room temperature for 30 minutes yielded exclusively 4-bromo-2,3-dimethylanisole (B1272262) in 94% yield. mdma.ch Further bromination of 4-bromo-2,3-dimethylanisole with NBS in acetonitrile can lead to 4,6-dibromo-2,3-dimethylanisole. mdma.ch This contrasts with reactions in carbon tetrachloride, where a mixture of regioisomers was observed, and benzylic bromination could be predominant for some methyl anisoles. mdma.chresearchgate.net

The regioselectivity in the bromination of methyl-substituted anisoles with NBS can be influenced by the substitution pattern. When at least two methyl groups are present at the 3 and 5 positions, attack occurs primarily at the position para to the methoxy group. researchgate.net However, when positions 2 and 6 are both substituted, nuclear bromination is hindered, favoring side-chain bromination in some cases like 2,6-dimethylanisole (B89883). researchgate.net

Electrophilic Aromatic Substitution Patterns

Anisole derivatives, including this compound, are activated towards electrophilic aromatic substitution due to the electron-donating methoxy group. The methyl groups also act as activating and ortho, para-directing substituents. The specific substitution pattern is influenced by the relative directing effects of the methoxy and methyl groups, as well as steric considerations.

Studies on the electrophilic aromatic substitution of related dimethylanisole isomers, such as 3,5-dimethylanisole (B1630441), have shown that the orientation can be influenced by the size and shape of the entering group, with steric hindrance playing a significant role when electronic differences between positions are small. acs.org The nitration of 3,5-dimethylanisole in aqueous perchloric acid has been studied, showing similar rate profiles to other reactive aromatic compounds. rsc.org

Substitution and Coupling Reactions

While detailed examples of substitution and coupling reactions specifically for this compound were not extensively provided, the general reactivity of brominated anisole derivatives suggests their potential in various coupling reactions. For instance, 4-bromo-2,6-dimethylanisole, a related compound, is utilized as an intermediate in organic synthesis and can undergo substitution reactions where the bromine atom is replaced with various functional groups using organometallic reagents. This indicates that brominated this compound derivatives could similarly serve as substrates for reactions like Suzuki, Stille, or Sonogashira couplings, enabling the construction of more complex molecular architectures.

This compound as a Precursor in Complex Organic Synthesis

This compound is employed as a starting material or intermediate in the synthesis of more complex organic molecules.

Synthesis of Biphenyl-Indanone A and Analogues

A notable application of this compound is its use as a starting reagent in the synthesis of biphenyl-indanone A (BINA). sigmaaldrich.comfishersci.carheniumshop.co.ilthermofisher.comcymitquimica.com BINA is a research agent known as a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). wikipedia.orgresearchgate.net

This compound has also been used as a starting material in the synthesis of analogues of BINA. core.ac.uk Furthermore, it has been utilized in the synthesis of other complex molecules, such as serving as a starting material for a fragment in the total synthesis of (+)-nocardioazine A, a diketopiperazine natural product. thieme-connect.com In this synthesis, this compound was converted to a required intermediate through multiple steps, including alkylation. thieme-connect.com

Another application involves the use of this compound in the synthesis of 2-methoxy-6-methylbenzaldehyde, a compound that can be produced by heating this compound. fishersci.carheniumshop.co.ilthermofisher.com This aldehyde can then be used in further synthetic transformations, such as Julia-Kocienski olefination reactions, as seen in the synthesis of varitriol (B143310) and its analogues. nih.gov

The use of this compound as a precursor in these diverse synthetic pathways underscores its importance as a versatile building block in organic synthesis.

Formation of 2-Methoxy-6-methyl-benzaldehyde

The synthesis of 2-methoxy-6-methyl-benzaldehyde from this compound involves the regioselective oxidation of one of the methyl groups. One reported method utilizes copper(II) sulfate pentahydrate and potassium peroxydisulfate (B1198043) in a mixture of acetonitrile and water. chegg.comchegg.comrsc.org

In a typical procedure, this compound is combined with copper(II) sulfate pentahydrate and potassium peroxydisulfate in a 1:1 acetonitrile:water solution. chegg.comchegg.comrsc.org The reaction mixture is heated to reflux, and the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. chegg.comchegg.comrsc.org After the reaction is complete, the mixture is cooled, and the product can be isolated and purified. chegg.comchegg.comrsc.org

One study reported a specific experimental procedure for this transformation. rsc.org

| Reactant/Reagent | Amount | Solvent/Conditions |

| This compound | 4.08 g (30 mmol) | Acetonitrile/Water (1:1, 360 mL) |

| Copper(II) sulfate pentahydrate | 7.86 g (31.5 mmol) | Reflux at 90 °C |

| Potassium peroxodisulfate | 24.33 g (90 mmol) | Stirring until TLC shows completion |

Following the reaction, the mixture was cooled, and the aqueous phase was extracted with dichloromethane. rsc.org The combined organic phases were dried, and the solvent was removed under reduced pressure. rsc.org The crude product was then purified by silica (B1680970) gel chromatography, yielding 2-methoxy-6-methyl-benzaldehyde as a yellow solid with a reported yield of 54.6%. rsc.org The structure of the product was confirmed by 1H NMR and 13C NMR spectroscopy. rsc.org

This method represents a regioselective approach to functionalizing this compound at a specific methyl group to form the desired benzaldehyde (B42025) derivative.

| Product | Yield (%) | Physical State |

| 2-Methoxy-6-methyl-benzaldehyde | 54.6 | Yellow solid |

Mechanistic Investigations of Reactivity

Studies on Electrophilic Reactions of 2,3-Dimethylanisole

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry, and the presence of activating groups like the methoxy (B1213986) group (-OCH3) and the methyl groups (-CH3) on the aromatic ring of this compound significantly influences its reactivity and regioselectivity. Studies have investigated the mechanisms of specific electrophilic reactions involving this compound.

Nitrosation Mechanisms

The nitrosation of aromatic compounds typically involves an electrophilic attack by a nitrosonium ion (NO⁺) or a related species. Studies on the nitrosation of anisole (B1667542) derivatives, including 2,6-dimethylanisole (B89883) (a related compound), in aqueous sulfuric acid have provided insights into these mechanisms. Rate-acidity profiles have been obtained for the nitrosation of anisole, 2,6-dimethylanisole (DMA), and 2,6-dimethylphenol. psu.eduresearchgate.net The reactivity of these compounds varies, with 2,6-dimethylanisole exhibiting a shallower rate-acidity profile compared to anisole. psu.eduresearchgate.net A deuterium (B1214612) kinetic isotope effect observed for [4-²H]anisole suggests that the formation of the para-nitrosophenol product in concentrated sulfuric acid involves a slow proton loss from the Wheland intermediate. psu.eduresearchgate.net Intense colors have been associated with the nitrosation of these compounds when nitrous acid is in excess. psu.eduresearchgate.net

While direct studies specifically detailing the nitrosation mechanism solely for this compound were not extensively found, the research on related anisole derivatives like 2,6-dimethylanisole provides a strong foundation for understanding the likely pathways. The electrophilic attack by a nitrosonium species on the activated aromatic ring, followed by proton loss, is a common mechanistic theme in such reactions. The regioselectivity of nitrosation on this compound would be influenced by the directing effects of the methoxy and methyl groups.

Nitrous Acid-Catalysed Nitration Pathways

Nitrous acid can catalyze the nitration of aromatic compounds under certain conditions. This catalytic effect often involves the formation of reactive nitrogen species that facilitate the electrophilic attack on the aromatic ring. The nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole in aqueous sulfuric acid has been investigated. psu.eduresearchgate.netpublish.csiro.au This solvent system is useful because it allows for the separation of the catalyzed nitration mechanism from the non-catalyzed nitronium ion mechanism over a significant range of acidity. psu.edu

In the case of 2,6-dimethylanisole, nitrous acid-catalysed nitration yields 2,6-dimethyl-4-nitroanisole, with the yield increasing as the acidity increases. psu.edu For anisole, studies in aqueous sulfuric acid have shown that the product is p-nitrophenol at certain acidities, with nitrosation followed by oxidation being the major pathway. psu.edu At higher acidities, o- and p-nitroanisole are formed. psu.edu A proposed mechanism involves a radical cation species that predominates at higher acidities. psu.edu The nitrous acid-catalysed nitration of anisole tends to favor para-nitration, resulting in a low ortho:para ratio. psu.edu

The involvement of nitrous acid in nitration can proceed through various pathways, including those involving nitrosonium ions (NO⁺) and nitrogen dioxide radicals (•NO₂). publish.csiro.auinl.gov While gas phase nitration often involves free radical reactions, condensed-phase nitration, particularly in acidic conditions, can be dominated by ionic electrophilic substitution reactions catalyzed by nitrous acid. publish.csiro.auinl.gov

Catalytic Applications and Reaction Dynamics

This compound, or related anisole derivatives, can play roles in catalytic systems or undergo catalyzed transformations.

Role in Olefin Polymerization and Ziegler-Natta Catalysis

Ziegler-Natta catalysts are widely used in the polymerization of alpha-olefins to produce polymers like polyethylene (B3416737) and polypropylene. libretexts.orgwikipedia.orgnih.govias.ac.in These catalyst systems typically consist of a transition metal compound (often titanium, zirconium, or hafnium) and an organoaluminum cocatalyst. libretexts.orgwikipedia.orgias.ac.in Organic modifiers or donors, often oxygen-containing Lewis bases like esters or ethers, can be added to Ziegler-Natta systems to improve stereocontrol, particularly in propylene (B89431) polymerization. wikipedia.orgnih.govias.ac.ingoogle.com

While the core components of traditional Ziegler-Natta catalysts involve titanium halides and organoaluminum compounds, and later systems utilize metallocenes, the role of specific anisole derivatives like this compound as modifiers or components in such systems is not explicitly detailed in the provided search results concerning the fundamental mechanism of olefin polymerization or the general composition of Ziegler-Natta catalysts. However, the mention of ether-modified Ziegler-Natta systems suggests that certain ether compounds can influence the catalytic process. google.com Further specific research would be needed to clarify any direct role of this compound itself in olefin polymerization or as a component in Ziegler-Natta catalysts.

Exploration of Other Catalyzed Transformations

Beyond potential roles in polymerization, this compound can participate in other catalyzed reactions. For instance, this compound has been used as a starting material in the synthesis of biphenyl-indanone A, a positive allosteric modulator of a metabotropic glutamate (B1630785) receptor subtype. sigmaaldrich.comfishersci.ca This synthesis involves catalyzed steps.

Another relevant area is the catalyzed functionalization of aromatic rings. While not specifically focused on this compound, studies on the Au-catalyzed cross-coupling of arenes via C-H activation have shown that electron-rich carbocyclic arenes such as 3,4-dimethylanisole (B1293948) can be efficiently and selectively arylated. scispace.com This suggests that this compound, being an electron-rich anisole derivative, could potentially undergo similar catalyzed C-H activation and coupling reactions.

Furthermore, the catalytic transformation of aryl esters via Fries rearrangement is another class of reaction where related aromatic compounds are involved, although the direct catalysis of this compound itself in a Fries rearrangement is not detailed. lookchem.com

The regioselective bromination of this compound with N-Bromosuccinimide is another example of a catalyzed transformation, although the specific catalyst used in this reaction is not mentioned in the abstract. sigmaaldrich.comaccefyn.org.co

Advanced Spectroscopic Characterization and Conformational Analysis

Microwave Spectroscopy for Rotational Dynamics

Internal Rotation and Torsional Barriers of Methyl Groups

In 2,3-dimethylanisole, the presence of methyl groups attached to the aromatic ring and the methoxy (B1213986) group introduces the possibility of hindered internal rotation. Microwave spectroscopy can resolve the fine splittings in rotational transitions caused by the tunneling of methyl groups through the torsional potential energy barrier. Analysis of these splittings allows for the determination of the barrier heights hindering these rotations.

Studies on dimethylanisole isomers, including this compound, have utilized molecular jet Fourier-transform microwave spectrometers to investigate internal rotations. researchgate.netaip.orgnih.gov For this compound specifically, torsional splittings due to the internal rotations of the two methyl groups on the phenyl ring have been resolved and analyzed. researchgate.net This analysis provided estimates for the barriers to methyl internal rotation. researchgate.net The methyl group at the ortho position (adjacent to the methoxy group) and the methyl group at the meta position exhibit different barrier heights due to their distinct local environments and interactions with other parts of the molecule. researchgate.netmdpi.com The coupling between the two internal rotations can be modeled using a two-dimensional potential energy surface. researchgate.net

Experimentally determined V₃ potential barriers for the methyl groups in this compound are approximately 26.9047 cm⁻¹ for the ortho-methyl group and 518.7 cm⁻¹ for the meta-methyl group. researchgate.net These values highlight the significant difference in the hindrance potential experienced by the methyl groups at different positions on the ring. The relatively low barrier for the ortho-methyl group in this compound has been noted as surprising and may involve a complex interplay of steric and electrostatic effects. mdpi.comresearchgate.net

Conformational Preferences and Molecular Structures

Microwave spectroscopy, often combined with quantum chemical calculations, is a powerful tool for determining the stable conformers of a molecule and their precise molecular structures in the gas phase. researchgate.net For this compound, investigations using pulsed molecular jet Fourier transform microwave spectroscopy from 2 to 26.5 GHz, combined with quantum chemistry, have revealed that only one conformer exists in the gas phase jet. researchgate.net This conformer possesses a heavy-atom planar structure. researchgate.net This finding is consistent between gas phase rotational spectroscopy and solid-state X-ray diffraction studies. researchgate.net

Quantum chemical calculations are frequently used to predict possible conformers and their relative energies, guiding the experimental search and analysis of microwave spectra. researchgate.netaip.orgnih.govmdpi.com For this compound, theoretical calculations support the experimental observation of a single dominant conformer.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These modes are related to the stretching and bending of chemical bonds and can be used for structural identification and analysis.

Fourier Transform Infrared (FT-IR) Spectral Analysis

FT-IR spectroscopy involves measuring the absorption of infrared radiation by a sample. The resulting spectrum shows characteristic absorption bands corresponding to different functional groups and molecular vibrations. FT-IR spectra of this compound have been recorded and are available in spectroscopic databases. nih.govthermofisher.com These spectra can be used for identifying the presence of this compound and can be compared with calculated spectra from theoretical studies to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR, providing information about molecular vibrations that are Raman active. Raman scattering involves the inelastic scattering of light by molecules. FT-Raman spectra of this compound are also available. nih.govchemicalbook.com Combined analysis of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational properties of the molecule and can be used to validate theoretical calculations of vibrational frequencies and normal modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the connectivity and environment of atoms within the molecule.

¹H and ¹³C NMR spectra of this compound have been obtained and are used for structural elucidation. nih.govrsc.org These spectra show distinct signals for the protons and carbon atoms in the methyl groups, the methoxy group, and the aromatic ring, with their positions and multiplicities reflecting the specific substitution pattern of this compound. rsc.org Comparison of experimental NMR spectra with calculated chemical shifts from theoretical methods, such as Density Functional Theory (DFT), can further confirm structural assignments and provide insights into the electronic distribution within the molecule. researchgate.netmcbu.edu.tr

X-ray Diffraction in Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of crystalline solids. When X-rays interact with a crystalline material, they are diffracted by the electron clouds of the atoms in a manner specific to their arrangement in the crystal lattice drawellanalytical.comethz.ch. This phenomenon is described by Bragg's Law, which relates the angle of incidence of the X-rays, the spacing between the atomic planes in the crystal, and the wavelength of the X-rays drawellanalytical.com.

The ordered, repeating arrangement of atoms, ions, or molecules in a crystal forms a crystal lattice, and the smallest repeating unit of this lattice is known as the unit cell drawellanalytical.comethz.ch. The unit cell defines the crystal's symmetry and dimensions drawellanalytical.com. By analyzing the angles and intensities of the diffracted X-rays, researchers can determine the dimensions of the unit cell (parameters a, b, c, and angles alpha, beta, gamma), the space group (which describes the symmetry of the crystal), and the precise positions of the atoms within the unit cell drawellanalytical.comethz.ch. This information provides a detailed three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental tools used to investigate the electronic structure and properties of molecules. For 2,3-dimethylanisole and its isomers, Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are commonly applied approaches.

Density Functional Theory (DFT) is widely utilized for computational studies on this compound and related dimethylanisole isomers. DFT calculations, often employing functionals such as B3LYP and basis sets like 6-311++G(d,p) and 6-31+G(d,p), are used for geometry optimizations, vibrational analysis, and the calculation of potential energy surfaces. aip.orgnih.govresearchgate.netaip.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net These calculations help in determining the most stable molecular geometries and understanding the energy landscape associated with internal rotations. DFT methods have shown reliability in determining molecular structure parameters for dimethylanisole isomers. researchgate.netresearchgate.net

Møller-Plesset Perturbation Theory at the second order (MP2) is another ab initio method applied in the computational investigation of dimethylanisoles, including this compound. aip.orgresearchgate.netmdpi.com MP2 calculations, frequently performed with basis sets such as 6-311++G(d,p) and 6-31G(d,p), are used for geometry optimizations and the computation of potential energy surfaces. aip.orgmdpi.comresearchgate.netacs.org Studies comparing different quantum chemical levels have evaluated the effectiveness of MP2 in predicting rotational constants and torsional barriers for dimethylanisole derivatives. aip.orgaip.orgmdpi.com

Potential Energy Surface Mapping and Torsional Dynamics

Potential Energy Surface (PES) mapping is a key technique used to study the internal rotation and torsional dynamics of methyl groups in this compound. aip.orgnih.govmdpi.comacs.orgrwth-aachen.de By varying dihedral angles corresponding to the rotation of methyl groups while optimizing other geometry parameters, researchers can construct PESs that reveal the energy profile associated with these motions. aip.orgmdpi.com

For this compound, torsional splittings observed in microwave spectra are attributed to the internal rotations of the two methyl groups attached to the phenyl ring. nih.gov Analysis of these splittings, often supported by quantum chemical calculations, provides estimates of the barriers to methyl internal rotation. nih.govrwth-aachen.de Experimental and computational studies have determined torsional barriers for the methyl groups at the ortho and meta positions of this compound. nih.govmdpi.comrwth-aachen.de The coupling between the two internal rotations is modeled on a two-dimensional potential energy surface obtained through quantum chemical calculations. nih.gov

Research findings indicate specific torsional barrier values for this compound. The methyl group at the ortho position exhibits a remarkably low barrier of approximately 26.9 cm⁻¹, while the methyl group at the meta position has a significantly higher barrier, around 518.7 cm⁻¹. nih.govmdpi.comrwth-aachen.de This low barrier for the ortho-methyl group is considered an exception to typical steric hindrance trends and may be influenced by the electronic configuration surrounding it. aip.orgmdpi.com The differences in barrier heights between methyl groups at different positions highlight the impact of molecular structure on internal rotation dynamics. rwth-aachen.de

The following table summarizes reported torsional barrier values for the methyl groups in this compound:

| Methyl Group Position | Barrier Height (cm⁻¹) | Method (Experimental/Computational) | Reference |

| Ortho | 26.9047(5) | Experimental (Microwave Spectroscopy) | nih.gov |

| Ortho | 26.9 | Experimental | mdpi.comrwth-aachen.de |

| Meta | 518.7(12) | Experimental (Microwave Spectroscopy) | nih.gov |

| Meta | 518.7 | Experimental | mdpi.comrwth-aachen.de |

These studies underscore the importance of considering coupled internal rotations and utilizing advanced computational and spectroscopic techniques for accurate characterization of molecular dynamics. aip.orgresearchgate.netrwth-aachen.de

Electronic Structure and Reactivity Descriptors

Computational methods are also employed to analyze the electronic structure of molecules, providing insights into their potential reactivity. Electron density mapping and Fukui function analysis are two such approaches.

Electron density mapping, typically performed using DFT calculations, provides a visual representation of the electron distribution within a molecule. researchgate.netresearchgate.net Analyzing electron density can help identify regions of high and low electron concentration, which are indicative of potential sites for electrophilic or nucleophilic attack. While specific electron density maps for this compound were not detailed in the search results, DFT calculations on related aromatic compounds have been used to assess electron density distribution and identify electrophilic sites.

Fukui function analysis is a conceptual DFT tool used to predict the reactive sites of a molecule towards nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net By calculating Fukui functions, researchers can determine the sensitivity of a molecule's electron density to the addition or removal of an electron at each atomic position. This analysis helps to reveal the electrophilic and nucleophilic nature of different parts of the molecule. researchgate.netresearchgate.net Studies on dimethylanisole isomers have utilized Fukui function analysis as a reactivity descriptor to understand how the position of methyl groups influences the reactivity of the molecule. researchgate.netresearchgate.net

Aromaticity Indices and Nuclear Independent Chemical Shielding (NICS) Calculations

Aromaticity is a key concept in the study of cyclic, conjugated molecules, influencing their stability and reactivity. Various indices have been developed to quantify aromaticity, including structural indices like the Harmonic Oscillator Model of Aromaticity (HOMA), electronic indices such as FLUπ, and magnetic criteria like Nuclear Independent Chemical Shielding (NICS) chem8.orgchemrxiv.org.

NICS calculations are a widely used magnetic criterion for assessing aromaticity chemrxiv.orggithub.io. The NICS value is typically calculated as the negative of the absolute magnetic shielding value at a specific point, often at the ring center (NICS(0)) or 1 Å above the ring center (NICS(1)) chemrxiv.orggithub.io. Negative NICS values generally indicate aromatic character due to the presence of a diatropic ring current, while positive values suggest antiaromaticity or non-aromaticity chemrxiv.orggithub.io.

Research involving dimethylanisoles, including this compound, has utilized NICS calculations and other aromaticity indices to explore the influence of methyl group position on the aromatic nature of the phenyl ring researchgate.netresearchgate.net. These studies aim to understand how the substitution pattern affects the delocalization of π electrons within the aromatic system researchgate.netresearchgate.net. The methyl position has been shown to affect the aromatic nature of the ring in dimethylanisoles researchgate.net.

Intermolecular Interactions and Molecular Docking Studies

Understanding the intermolecular interactions of this compound is essential for predicting its physical properties, behavior in different environments, and potential interactions with other molecules, such as proteins. Computational methods can be used to study various types of intermolecular forces, including van der Waals forces, electrostatic interactions, and π-π stacking.

Studies on dimethylanisoles have explored their π-stacking ability, which is a significant type of intermolecular interaction in systems containing aromatic rings researchgate.netresearchgate.net. Analysis of π orbital overlapping is one approach used to investigate this property computationally researchgate.netresearchgate.net.

Molecular docking studies are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to another molecule (receptor), such as a protein researchgate.netresearchgate.net. These studies estimate the binding affinity between the two molecules. For dimethylanisoles, molecular docking has been employed to assess their potential bioactive potency and toxicity characteristics by examining their interactions with target proteins, such as odorant-binding proteins researchgate.netresearchgate.netresearchgate.net. These studies provide theoretical insights into how dimethylanisole derivatives might interact with biological targets at a molecular level researchgate.netresearchgate.netresearchgate.net.

Biological and Biomedical Research Investigations

Role in the Synthesis of Biologically Active Compounds

2,3-Dimethylanisole has been utilized as a precursor in the synthesis of various compounds with potential therapeutic properties.

Positive Allosteric Modulators of Metabotropic Glutamate (B1630785) Receptor Subtype 2 (mGluR2)

This compound has been employed as a starting reagent in the synthesis of biphenyl-indanone A (BINA), a compound identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). fishersci.cathermofisher.comsigmaaldrich.comsigmaaldrich.com mGluR2 PAMs are of interest in neuroscience research due to their potential therapeutic applications in conditions like anxiety disorders and schizophrenia. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net Studies have shown that BINA can selectively potentiate the response of mGluR2 to glutamate in recombinant systems, without significantly affecting other mGluR subtypes. researchgate.net BINA has also demonstrated antipsychotic- and anxiolytic-like effects in mouse models, which were blocked by an mGluR2/3 antagonist, suggesting that its in vivo effects are mediated through mGluR2 activation. researchgate.net The synthesis of BINA utilizing this compound as a starting material has been described, involving a multi-step reaction pathway. researchgate.net

Evaluation of Biological Activity

Studies have investigated the inherent biological activities of this compound, including its effects on microbial growth.

Antimicrobial Efficacy against Microbial Strains

This compound has been identified as a component in natural extracts exhibiting antimicrobial activity. Gas chromatography-mass spectrometry (GC-MS) analysis of the ethanol (B145695) extract from the epiphytic leafy liverwort Frullania dilatata revealed this compound as one of the primary compounds, present at a concentration of 15.21%. researchgate.netnih.govmdpi.com This extract demonstrated significant antimicrobial activity against various microorganisms, including food isolates, clinical isolates, multidrug-resistant strains, and standard strains, as evaluated by the disk diffusion method and determination of minimum inhibitory concentration (MIC) values. researchgate.netnih.govmdpi.com Susceptibility was observed in strains such as Enterococcus faecalis ATCC 29212, Enterococcus faecium FI, Listeria monocytogenes ATCC 7644, Providencia rustigianii MDR, and Staphylococcus aureus ATCC 25923. researchgate.netnih.govmdpi.com

An example of antimicrobial activity data from research involving extracts containing this compound is presented below:

| Microbial Strain | Zone Diameter (Disk Diffusion, mm) | MIC (mg/mL) |

| Enterococcus faecalis ATCC 29212 | 9 | 0.1285 |

| Enterococcus faecium FI | 8 | 1.028 |

| Candida albicans DSMZ 1386 | No inhibition observed | 0.257 |

| Candida tropicalis CI | No inhibition observed | 0.514 |

Note: Data is representative of findings from studies on extracts containing this compound and may not be solely attributable to this compound. mdpi.com

Another study investigating the essential oil from Artemisia abyssinica also reported antimicrobial properties against certain bacterial strains, including E. coli, Kl. pneumoniae, St. aureus, and Str. mutans. journalssystem.com While this compound was not explicitly listed as a major component in the provided snippet for Artemisia abyssinica oil, the study highlights the potential for aromatic compounds, such as dimethylanisoles, to contribute to antimicrobial effects observed in plant extracts. journalssystem.comspandidos-publications.comguidechem.com

Mechanism of Action Studies in Biological Systems

While the specific mechanism of action of this compound itself in biological systems is not extensively detailed in the provided search results, research on extracts containing the compound offers some insights. The antimicrobial activity observed in the Frullania dilatata extract, which contains this compound, suggests that it may contribute to the inhibition of microbial growth. researchgate.netnih.govmdpi.com The study on Frullania dilatata indicates that the antifungal activity observed in MIC results, despite no inhibition in the disk diffusion assay, might be related to the hydrophobic nature of the active compounds in the extract. mdpi.com Further investigation is needed to elucidate the precise mechanisms by which this compound exerts its biological effects, either in isolation or in combination with other compounds in natural extracts. researchgate.netnih.gov

Environmental Occurrence and Behavior

Natural Isolation and Identification from Biological Sources (e.g., Liverworts)

2,3-Dimethylanisole has been identified and isolated from biological sources, notably from liverworts. Analysis of the epiphytic leafy liverwort Frullania dilatata using gas chromatography-mass spectrometry (GC-MS) revealed this compound as one of the primary compounds present. researchgate.netmdpi.com In one study, this compound constituted 15.21% of the identified compounds in the ethanol (B145695) extract of F. dilatata. researchgate.netmdpi.com Other significant compounds identified in this extract included frullanolide (B1214250) (19.08%), linoleic acid (11.11%), palmitic acid (9.83%), and valerenic acid (5.3%). researchgate.netmdpi.com Liverworts (Marchantiophyta) are a division of non-vascular plants known to produce a variety of secondary metabolites, including aromatic compounds. mdpi.comresearchgate.net

Research into Biodegradation Pathways in Related Anisole (B1667542) Derivatives

While specific detailed biodegradation pathways for this compound are not extensively documented in the provided search results, research on the biodegradation of related aromatic compounds and anisole derivatives offers relevant insights. Microbial degradation of aromatic compounds often involves peripheral pathways that convert the aromatic ring into central metabolites like catechol or protocatechuate, followed by central pathways where the ring is cleaved by dioxygenases. nih.govnih.gov Under aerobic conditions, this typically leads to mineralization into smaller molecules such as acetaldehyde, pyruvate, succinate, and acetyl-CoA, which can enter central carbon metabolism. nih.govmdpi.com

Anisole itself can undergo hydrodeoxygenation, leading to products like phenol (B47542) and methane (B114726) through demethylation, or benzene (B151609) and methanol (B129727) through direct deoxygenation. researchgate.net Research on the biodegradation of other dimethylanisole isomers, such as 2,4-dimethylanisole (B1585114), has shown their formation as biodegradation products of other substances, like polyester (B1180765) polyurethane, suggesting that microorganisms can metabolize dimethylanisole structures. researchgate.net Additionally, 2,4-dimethylanisole has been identified as a photoproduct resulting from the degradation of benzophenone-type UV filters, indicating environmental transformation can occur. mdpi.comuts.edu.au Studies on the biodegradation of aromatic pollutants highlight the diverse strategies employed by microorganisms, including aerobic and anaerobic pathways, involving various enzymatic reactions like hydroxylation and ring cleavage. nih.govmdpi.comrsc.org The β-ketoadipate pathway, involving ortho-cleavage of dihydroxy-substituted arenes, is a common route for the degradation of aromatic compounds in bacteria, including Pseudomonas species, which are known for their ability to degrade various organic chemicals. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for 2,3-Dimethylanisole Derivatives

Current research in the synthesis of this compound derivatives focuses on developing more efficient, regioselective, and environmentally friendly methods. For instance, this compound has been utilized as a starting material in the synthesis of complex molecules like varitriol (B143310), an antitumour agent mdpi.com. The synthesis of a requisite fragment for varitriol, 2-formyl-6-methoxy benzyl (B1604629) acetate, involves a three-step procedure starting from this compound .

Regioselective functionalization of the aromatic ring is a significant area of interest. Studies have demonstrated highly regioselective bromination of this compound using N-bromosuccinimide (NBS), yielding primarily 4-bromo-2,3-dimethylanisole (B1272262). This method offers a mild and controlled entry into polysubstituted aromatic bromo derivatives, which are valuable intermediates in organic synthesis mdma.chacs.org. Further bromination of 4-bromo-2,3-dimethylanisole with NBS in acetonitrile (B52724) can lead to 4,6-dibromo-2,3-dimethylanisole mdma.ch.

Novel palladium-catalyzed reactions involving ortho-substituted iodoarenes have been computationally studied, suggesting potential routes for the dimethylation of anisole (B1667542) derivatives, including those structurally related to 2,6-dimethylanisole (B89883) rsc.org. While this specific study focused on other isomers, the principles explored could be extended to the synthesis of novel this compound derivatives.

Expanding Applications in Catalysis and Materials Science

The potential of this compound and its derivatives in catalysis and materials science is an area of growing interest. While direct catalytic applications of this compound itself are less documented, its structural features and ease of functionalization make its derivatives promising ligands or building blocks.

In catalysis, substituted anisoles, including dimethylanisole isomers, have been explored as additives or components in various reactions. For example, anisole derivatives have been shown to improve the formylation of deactivated aromatics in the presence of aluminum chloride and carbon monoxide, potentially by stabilizing or generating more electrophilic formyl cation complexes google.com. This suggests a potential role for this compound in facilitating certain electrophilic aromatic substitution reactions.

While specific applications of this compound in materials science are not extensively detailed in the search results, the broader class of anisole derivatives finds use in this field. For instance, studies on the electronic structures and spectral properties of dimethylanisole isomers, such as 3,5-dimethylanisole (B1630441), are being conducted with potential applications in dye-sensitized solar cells researchgate.net. The insights gained from such studies on related isomers could inform the development of this compound-based materials with tailored electronic or optical properties.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

Advanced spectroscopic and computational techniques are crucial for gaining a deeper understanding of the molecular structure, dynamics, and properties of this compound. Microwave spectroscopy, in combination with quantum chemical calculations, has been used to investigate the structural properties and internal rotation of dimethylanisole isomers, including this compound rwth-aachen.deresearchgate.net. These studies provide detailed information about torsional barriers and the influence of methyl group positions on intramolecular dynamics rwth-aachen.deresearchgate.netresearchgate.netmdpi.comresearchgate.net.

For this compound, microwave spectroscopy and X-ray diffraction studies have revealed the existence of a single conformer with a planar heavy-atom structure in both gas and solid phases researchgate.net. The barriers to internal rotation for the methyl groups in this compound have been determined using these methods rwth-aachen.de.

Computational studies, particularly using Density Functional Theory (DFT), are employed to complement experimental spectroscopic data. DFT calculations can predict minimum energy structures, vibrational frequencies, and potential energy barriers to internal rotations researchgate.netresearchgate.net. These computational approaches help in assigning experimental spectra and provide insights into the electronic structure and reactivity of the molecule rsc.orgresearchgate.netresearchgate.net.

Further research utilizing advanced spectroscopic techniques like high-resolution NMR, coupled with sophisticated computational modeling, can provide a more comprehensive picture of this compound's behavior in different environments and its interactions with other molecules.

Exploration of Further Biological and Pharmaceutical Applications

The exploration of biological and pharmaceutical applications for this compound is an emerging area. While direct therapeutic uses are not the primary focus of the provided search results (and dosage/administration information is excluded as per instructions), its presence in natural products and its use as a synthetic precursor to biologically active compounds highlight its potential.

This compound has been identified as a component (15.21%) in the essential oil of the epiphytic leafy liverwort Frullania dilatata, which has demonstrated significant antimicrobial and antioxidant properties nih.govresearchgate.net. This suggests that this compound might contribute to these activities, either directly or synergistically with other compounds present in the oil. Further investigation into the specific biological activities of isolated this compound from natural sources is warranted.

Furthermore, this compound is used as a starting material in the synthesis of biphenyl-indanone A, which is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 fishersci.casigmaaldrich.comthermofisher.comthermofisher.com. This indicates its role in the synthesis of compounds with potential neurological or psychiatric applications. The synthesis of varitriol, an antitumour agent, also utilizes this compound as a precursor mdpi.com.

These examples underscore the potential for further research into the biological activities of this compound itself and the development of novel pharmaceutical agents based on its structure. Future studies could involve screening this compound against a wider range of biological targets and exploring its potential in various therapeutic areas, while adhering to the exclusion of dosage and safety information.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Dimethylanisole critical for experimental design?

- Answer : Key properties include a boiling point of 195°C, density of 0.984 g/mL at 25°C, and a logP value of 2.3, indicating moderate hydrophobicity. These parameters are essential for solvent selection, distillation, and chromatographic separation. Safety data (e.g., flash point: 155°F) inform handling protocols .

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

- Answer : Common methods involve alkylation of o-cresol derivatives or methylation of 2,3-dimethylphenol using methyl halides. For example, intermediates like 6-aminothiouracil and dichloroquinoxaline are utilized in multi-step syntheses, often under reflux conditions in solvents like ethanol or DMF .

Q. How can researchers verify the purity of this compound in synthetic batches?

- Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended. Gas chromatography-mass spectrometry (GC-MS) is also used to confirm molecular identity and detect impurities .

Advanced Research Questions

Q. How do microwave spectroscopy and X-ray diffraction resolve structural and dynamic properties of this compound?

- Answer : Microwave spectroscopy reveals gas-phase structures and large-amplitude motions (e.g., internal rotation of methyl groups), while X-ray diffraction provides solid-state packing and torsional barriers. Quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)) support spectral assignments and conformational analysis .

Q. What is the impact of steric hindrance on the internal rotation dynamics of the methoxy group in this compound?

- Answer : Ortho-methyl groups induce steric hindrance, forcing the methoxy group to tilt ~90° from the aromatic plane. This reduces the torsional barrier of the methoxy methyl rotor to ~460 cm⁻¹, enabling observable splittings in microwave spectra despite high barriers (>1000 cm⁻¹) in less hindered analogs .

Q. How does this compound contribute to the bioactivity of natural products like Frullania dilatata?

- Answer : As a secondary metabolite (15.21% composition in F. dilatata), it synergizes with frullanolide and fatty acids to enhance antimicrobial and antioxidant activity. GC-MS-guided fractionation is used to isolate and characterize its role in bioactivity assays .

Q. What analytical challenges arise in distinguishing conformational isomers of this compound?

- Answer : Energy differences between cis and trans conformers are minimal (~0.48 kJ·mol⁻¹), requiring high-resolution techniques like Fourier-transform microwave spectroscopy. Coupled-cluster theory (e.g., MP2) aids in predicting rotational constants for spectral assignment .

Methodological Considerations

Q. How should researchers handle discrepancies in reported torsional barriers for methyl groups in dimethylanisole isomers?

- Answer : Cross-validate experimental data (microwave/X-ray) with computational methods (B3LYP/MP2). For this compound, internal rotation barriers are sensitive to substituent positions; systematic comparisons with isomers (e.g., 2,4- or 3,4-dimethylanisole) clarify steric and electronic effects .

Q. What protocols are recommended for studying the environmental stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。